molecular formula C34H35N5O6S B2917276 2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 689759-48-6

2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B2917276
CAS No.: 689759-48-6
M. Wt: 641.74
InChI Key: NMAVEGHAMUIMNC-UHFFFAOYSA-N
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Description

2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C34H35N5O6S and its molecular weight is 641.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure-Activity Relationships

The synthesis and evaluation of quinazoline derivatives, which include compounds structurally related to the specified chemical, have been a focus in research for their potential pharmacological properties. For instance, studies on quinazolinones have explored novel synthetic pathways and their potential antihypertensive effects (Shiau et al., 1990). Another study on dihydroimidazo[1,2-c]quinazoline derivatives highlighted their role as potent and selective alpha 1-adrenoceptor antagonists and antihypertensive agents (Chern et al., 1993).

Molecular Docking and Antimicrobial Activity

Molecular docking studies have been conducted on quinazoline derivatives to assess their antimicrobial potential. For example, a study on 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines demonstrated significant results in molecular docking to ribosomal 50S protein, indicating potential antimicrobial activity (Antypenko et al., 2022).

Benzodiazepine Binding Activity

Research has also explored the benzodiazepine binding activity of triazolo[1,5-c]quinazolin-5(6H)-ones, showing that some compounds in this class can be potent benzodiazepine antagonists (Francis et al., 1991).

Antitumor Activity

Quinazoline analogues have been synthesized and evaluated for their antitumor activity. A study on 3-benzyl-4(3H)quinazolinone analogues showed promising broad-spectrum antitumor activity, indicating their potential in cancer therapy (Al-Suwaidan et al., 2016).

Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity

Quinazoline derivatives have been investigated for their potential as anti-ulcerogenic agents. A study on novel quinazoline and acetamide derivatives showed significant curative activity against ulcer models, suggesting their utility in treating peptic ulcers and ulcerative colitis (Alasmary et al., 2017).

Antihistaminic Agents

The development of quinazolin-5-ones as H1-antihistaminic agents has been a subject of interest. A study demonstrated that certain quinazolin-5-ones could act as potent H1-antihistaminic agents with minimal sedation, offering potential for new treatments in this area (Alagarsamy et al., 2007).

Inotropic Activity

The positive inotropic activity of quinazoline derivatives has been explored, with some compounds showing favorable activity compared to standard drugs, indicating their potential in treating heart conditions (Zhang et al., 2008).

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35N5O6S/c40-31(35-19-26-7-4-16-43-26)21-46-34-36-28-18-30-29(44-22-45-30)17-27(28)33(42)39(34)20-23-8-10-24(11-9-23)32(41)38-14-12-37(13-15-38)25-5-2-1-3-6-25/h1-3,5-6,8-11,17-18,26H,4,7,12-16,19-22H2,(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAVEGHAMUIMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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